3,4-DIPHENYL-PYRROLE
Overview
Description
3,4-DIPHENYL-PYRROLE is a heterocyclic organic compound characterized by a pyrrole ring substituted with two phenyl groups at the 3 and 4 positions. Pyrrole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds . The presence of phenyl groups enhances the compound’s stability and reactivity, making it a valuable scaffold in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Compounds with a similar pyrrole ring structure have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that the phenyl groups at the 3,4-positions of the pyrrole ring prevent their molecules from close packing and are helpful for aggregated emission . This suggests that the compound may interact with its targets in a way that influences the spatial arrangement of molecules, potentially affecting their function.
Biochemical Pathways
Compounds with similar pyrrole and pyrazine rings have been found to exhibit various biological activities, indicating that they may affect multiple pathways . For instance, pyrrolopyrazine derivatives have shown more activity on kinase inhibition, suggesting that they may affect signaling pathways involving kinases .
Pharmacokinetics
It is known that compounds with a similar pyrrole ring structure are highly soluble in water and other polar solvents , which could influence their bioavailability and distribution within the body.
Result of Action
The compound’s potential to prevent close packing of molecules and influence aggregated emission suggests that it may have effects at the molecular level that could translate to observable cellular effects.
Action Environment
The solubility of similar compounds in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-DIPHENYL-PYRROLE can be synthesized through several methods. One common approach involves the cyclization of 1,4-diketones with ammonia or primary amines under acidic conditions . Another method includes the reaction of phenyl-substituted acetylenes with azides in the presence of a copper catalyst, leading to the formation of the pyrrole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-DIPHENYL-PYRROLE undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Pyrrole oxides and related derivatives.
Reduction: Dihydropyrrole derivatives.
Substitution: Halogenated, nitrated, and sulfonated pyrrole derivatives.
Scientific Research Applications
3,4-DIPHENYL-PYRROLE has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyrrolone: A five-membered lactam with diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidinone: Another five-membered lactam known for its pharmaceutical applications.
Pyrano[3,4-c]pyrrole: A condensed heterocyclic compound with potential medicinal applications.
Uniqueness: 3,4-DIPHENYL-PYRROLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of phenyl groups enhances its stability and reactivity, making it a valuable scaffold for drug design and material science .
Properties
IUPAC Name |
3,4-diphenyl-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-12,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPLWDGXYMKCJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50492638 | |
Record name | 3,4-Diphenyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50492638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1632-48-0 | |
Record name | 3,4-Diphenyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50492638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 3,4-Diphenyl-1H-pyrrole has the molecular formula C16H13N and a molecular weight of 219.28 g/mol.
A: While the provided research papers don't delve deeply into specific spectroscopic details for the base 3,4-Diphenyl-1H-pyrrole structure, various derivatives have been characterized using techniques like X-ray crystallography [, , , ]. For instance, the crystal structure of N2,N5-bis(6-methylpyridin-2-yl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide, a derivative, has been determined []. Additionally, mass spectrometry played a crucial role in elucidating the reaction mechanism of a Mn(II) promoted domino reaction involving a 3,4-Diphenyl-1H-pyrrole derivative [].
A: Research indicates that N-substituted 3,4-diphenyl-1H-pyrrole-2,5-diones exhibit cytostatic activity []. A series of these derivatives were synthesized, and their structure-cytostatic activity relationship was investigated []. Further studies explored the anti-inflammatory activities of 1-(4-(Dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione analogs in lipopolysaccharide-induced BV2 cells []. These studies highlight the impact of N-substitutions on the biological activity of the compound.
A: Derivatives of 3,4-Diphenyl-1H-pyrrole, specifically 2,5-dicarboxamidopyrroles and 2,5-dicarbothioamidopyrroles, exhibit diverse coordination chemistry with transition metals [, ]. These ligands can form octahedral complexes with cobalt(II) and nickel(II) involving deprotonated pyrrole and amide nitrogen atoms []. They also coordinate with copper, leading to intriguing ring-closure reactions and the formation of benzothiazole sidearms in certain cases [].
A: Research suggests the potential use of 3,4-Diphenyl-1H-pyrrole derivatives as extractants for metal ions []. For example, a dual-host system incorporating 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid bis-[(2-dibutylamino-ethyl)-amide] and a commercially available oxime extractant demonstrated improved extraction of nickel(II) sulfate compared to single extractant systems [].
A: While the provided research doesn't offer specific details on the general stability of 3,4-Diphenyl-1H-pyrrole, it highlights the stability of a dinuclear tetrasubstituted pyrrole Manganese(II) complex, formed through a domino reaction with a benzo[d]thiazole-2-methylamine derivative []. This suggests potential stability within certain metal complexes. Further research is needed to understand the broader stability and compatibility of 3,4-Diphenyl-1H-pyrrole and its various derivatives.
A: The research highlights the use of X-ray crystallography for structural characterization of 3,4-Diphenyl-1H-pyrrole derivatives and their metal complexes [, , , ]. Additionally, NMR spectroscopy plays a crucial role in investigating anion recognition properties and determining association constants []. Mass spectrometry, particularly time-dependent mass spectrometry, proves valuable in deciphering reaction mechanisms and identifying intermediates in reactions involving these compounds [].
A: Research indicates that the organic skeleton 2,2',2'',2'''-(1H-pyrrole-2,3,4,5-tetrayl)tetrakis(benzo[d]thiazole) (HP), derived from a 3,4-Diphenyl-1H-pyrrole derivative, shows a higher fluorescent quantum yield (52%) compared to the 3,4-diphenyl substituted analog 2,2'-(3,4-diphenyl-1H-pyrrole-2,5-diyl)bis(benzo[d]thiazole) (DPB) (42%) []. This finding suggests potential applications of these derivatives in fluorescent materials.
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